molecular formula C12H7F2NO B2524420 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde CAS No. 1809342-86-6

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde

Cat. No. B2524420
CAS RN: 1809342-86-6
M. Wt: 219.191
InChI Key: UFXNMLWGIYPMPC-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde (DFB) is a compound that has been studied for its potential applications in the field of synthetic chemistry. It is a versatile starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. DFB is also used in the manufacture of certain pharmaceuticals, as well as in the production of fragrances.

Scientific Research Applications

Chemosensors for pH Discrimination

The derivatives of 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde have been explored for their application as fluorescent chemosensors for pH. Compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde show significant changes in fluorescence intensity with pH variation, which makes them effective for distinguishing between normal cells and cancer cells due to the difference in their pH ranges (Dhawa et al., 2020).

Synthesis of Pyridine Analogs and Their Pharmacological Evaluation

The synthesis and pharmacological evaluation of new pyridine analogs, which involve reactions with compounds like this compound, have been studied. These compounds, upon synthesis, exhibit significant antibacterial properties against different gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical applications (Patel & Patel, 2012).

Catalytic Mechanism in Aerobic Alcohol Oxidation

Studies have shown the utilization of catalyst systems involving pyridine for the selective aerobic oxidation of organic substrates, such as the oxidation of benzyl alcohol. This process is significant in organic chemistry and industrial applications, especially in the production of aldehydes like benzaldehyde (Steinhoff, Guzei, & Stahl, 2004).

Complex Chemistry and Luminescent Applications

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used in complex chemistry for over 15 years. They show potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Electrocatalytic Activity of Polymerized Pyrrole

Electrochemical polymerization of pyrrole containing compounds like this compound on electrodes has shown significant electrocatalytic activity for benzyl alcohol oxidation. This research holds importance in the field of electrochemistry and materials science (Lu et al., 2014).

properties

IUPAC Name

2,6-difluoro-3-pyridin-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-10-5-4-8(12(14)9(10)7-16)11-3-1-2-6-15-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXNMLWGIYPMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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